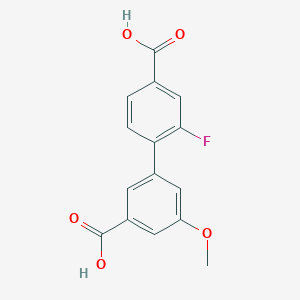

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

説明

Frontier Molecular Orbitals

Natural Bond Orbital (NBO) Analysis

| Atom/Bond | Charge (e) |

|---|---|

| Fluorine (F) | -0.42 |

| Methoxy Oxygen (O) | -0.56 |

| Carboxylic Acid (O) | -0.78 |

The electron-withdrawing fluorine (-0.42 e) and electron-donating methoxy group (+0.18 e on adjacent carbon) create a polarized electronic environment .

特性

IUPAC Name |

4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLALIDSXJHJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743067 | |

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-79-1 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2′-fluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Coupling for Biphenyl Core Formation

The foundational step in synthesizing 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is the construction of the biphenyl core. This is most commonly achieved through the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between aryl boronic acids and aryl halides.

-

- Oxidative addition of aryl halide to Pd(0) catalyst.

- Transmetalation with aryl boronic acid in the presence of a base.

- Reductive elimination to form the biphenyl C–C bond and regenerate Pd(0).

-

- Palladium complexes such as Pd(dba)2 or Pd(OAc)2.

- Ligands like triphenylphosphine or bulky phosphines (e.g., SPhos).

- Bases including potassium phosphate or sodium tert-butoxide.

- Solvents such as dioxane or toluene/water mixtures.

- Typical temperatures around 80–105 °C under reflux.

This method allows for the selective coupling of a fluorinated aryl halide with a methoxy-substituted aryl boronic acid or vice versa, yielding the biphenyl scaffold with the desired substitution pattern.

After the biphenyl core is formed, selective introduction or retention of the fluorine and methoxy groups is critical.

-

- Often introduced via fluorinated aryl halide precursors before coupling.

- Alternatively, selective electrophilic fluorination can be performed post-coupling using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, although this is less common for complex biphenyls.

-

- Typically introduced by using methoxy-substituted aryl boronic acids or halides in the Suzuki coupling step.

- Alternatively, methoxylation can be achieved by methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

The choice of precursor materials largely determines the substitution pattern, minimizing the need for post-coupling modifications.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Biphenyl Core Formation | Suzuki-Miyaura Coupling | Aryl boronic acid, aryl halide, Pd catalyst, base | Reflux in dioxane/toluene, 80–105 °C | High regioselectivity, versatile |

| Fluorination | Electrophilic Fluorination or Precursor Selection | NFSI, Selectfluor, or fluorinated aryl halides | Mild to moderate temperatures | Fluorine often introduced via starting materials |

| Methoxylation | Nucleophilic Substitution or Precursor Selection | Methyl iodide, base or methoxy-substituted precursors | Room temperature to reflux | Methoxy usually introduced via precursors |

| Carboxylation | CO2 Quenching or Oxidation | Organolithium/Grignard intermediates, CO2, KMnO4 | Low temperature for CO2 quench; reflux for oxidation | Multi-step, may require protection/deprotection |

Research Findings and Considerations

Yield and Selectivity: Suzuki-Miyaura coupling provides high yields and selectivity for biphenyl formation with diverse substituents, including fluorine and methoxy groups.

Functional Group Compatibility: The Suzuki reaction tolerates various functional groups, allowing the incorporation of sensitive groups such as carboxylic acids after coupling or via protected intermediates.

Catalyst Efficiency: Copper salts have been explored for oxidative dimerization but palladium remains the preferred catalyst for cross-coupling due to higher efficiency and broader substrate scope.

Scalability: Continuous flow oxidation processes for related dicarboxylic acids demonstrate potential for scaling up carboxylation steps, though specific adaptation to biphenyl derivatives needs further development.

化学反応の分析

Types of Reactions

2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry

Biphenyl derivatives, including 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, are known for their diverse pharmacological activities. Recent studies have highlighted their potential in:

- Anticancer Agents : Compounds with similar structures have been identified as eIF4E inhibitors, which are promising in cancer therapy due to their role in regulating protein synthesis in cancer cells .

- Anti-inflammatory and Analgesic Properties : Biphenyl derivatives have shown efficacy in reducing inflammation and pain, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This method can be employed to synthesize more complex biphenyl derivatives by coupling with aryl halides or boronic acids .

- Liquid Crystals and OLEDs : The structural rigidity and electronic properties of fluorinated biphenyls make them suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Material Science

The unique properties of this compound extend to material science:

- Organic Semiconductors : Due to its electron-deficient nature, this compound can be utilized in the development of organic semiconductors, which are crucial for electronic devices.

- Metal–Organic Frameworks (MOFs) : The compound's ability to form coordination complexes makes it a candidate for creating MOFs, which are used in gas storage and separation technologies .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of biphenyl derivatives similar to this compound. The research demonstrated that these compounds could inhibit the growth of various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 2: Synthesis of Functionalized Biphenyls

Research focused on synthesizing functionalized biphenyls using this compound as a starting material. The study applied palladium-catalyzed cross-coupling reactions to produce derivatives with enhanced biological activity, showcasing the compound's utility in drug development .

作用機序

The mechanism of action of 2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Biphenyl Dicarboxylic Acids with Fluorine Substituents

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid (CAS 1261941-47-2)

- Structural Differences : Fluorine at the 6 position (vs. 2' in the target compound).

- Impact: Altered electronic distribution due to fluorine’s proximity to the dicarboxylate groups. Potentially higher reactivity in electrophilic substitution reactions compared to the 2'-fluoro analog .

4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1181452-11-8)

Methoxy-Substituted Biphenyl Dicarboxylates

3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic Acid

Heterocyclic Dicarboxylic Acids

Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)

Substituted Triphenylamine-Based Azomethines

Triphenylamine Azomethines with Dicarboxylate Side Chains

Comparative Data Table

Key Research Findings

- Electronic Effects : The juxtaposition of electron-withdrawing (fluoro) and electron-donating (methoxy) groups in the target compound creates a polarized aromatic system, enhancing interactions with biological targets like enzymes or receptors .

- Solubility Challenges : Biphenyl dicarboxylates with multiple hydrophobic groups (e.g., bromine) face solubility limitations, whereas methoxy substitution improves aqueous compatibility .

- Thermal Stability : Bromine and methoxy substituents enhance thermal resilience, making such compounds viable for high-temperature applications in material science .

生物活性

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (CAS No. 1381944-79-1) is a chemical compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C15H11FO5

- Molecular Weight: 290.24 g/mol

- Storage Conditions: Recommended storage at -20°C to maintain stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, similar to other biphenyl derivatives that have shown inhibitory effects on matrix metalloproteinases (MMPs) involved in extracellular matrix remodeling .

- Receptor Modulation: It may also modulate receptor activity, particularly in pathways related to neurotransmission and inflammation.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it was screened against various bacterial strains using the Kirby–Bauer disc diffusion method, showing notable inhibition against both gram-positive and gram-negative bacteria.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 20 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect is hypothesized to occur through the modulation of NF-kB signaling pathways.

Case Studies

-

Case Study on MMP Inhibition:

A study conducted on a library of compounds including this compound demonstrated its potential as an MMP inhibitor. The IC50 values indicated strong inhibition compared to standard inhibitors used in clinical settings . -

Neuroprotective Potential:

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results suggested that it could reduce neuronal cell death induced by oxidative agents, indicating its potential application in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, and how do solubility properties influence purification?

The synthesis typically involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling between fluorinated benzene derivatives and methoxy-substituted aryl boronic acids. For example, analogous structures like 2-fluoro-5-(4-fluorophenyl)pyridine (Fig. 1 in ) use palladium-catalyzed coupling, suggesting a similar approach for this compound. Solubility in polar aprotic solvents (e.g., DMF or DMSO, as noted in ) is critical for recrystallization, which is the primary purification method. Impurities from incomplete coupling can be identified via HPLC with UV detection at 254 nm.

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

The compound’s stability depends on protecting its carboxylic acid and methoxy groups from hydrolysis. Storage under inert gas (e.g., argon) at room temperature in sealed containers is recommended (similar to terphenyl-dicarboxylic acid derivatives in ). Degradation products can be monitored using FT-IR to track carbonyl group integrity (1,700–1,750 cm⁻¹) and NMR for methoxy proton signals (δ 3.7–3.9 ppm).

Q. What spectroscopic techniques are essential for structural confirmation?

- X-ray crystallography : Resolves biphenyl torsion angles and fluorine substitution effects, as demonstrated for related fluoropyridines ().

- ¹H/¹³C NMR : Methoxy groups show distinct singlet peaks (¹H: δ 3.8–4.0; ¹³C: δ 55–60). Fluorine substituents cause splitting in adjacent aromatic protons.

- HRMS : Exact mass confirmation (e.g., calculated vs. observed m/z for C₁₅H₁₁FO₅).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

ICReDD’s quantum chemical reaction path search () can predict optimal catalysts and solvent systems. For instance, DFT calculations (B3LYP/6-31G*) may reveal energy barriers for biphenyl bond formation, guiding experimentalists to adjust temperature (e.g., 80–120°C) or catalyst loading (0.5–2 mol% Pd). Computational screening of solvents (DMF vs. THF) can also correlate with yield improvements.

Q. How do structural modifications (e.g., fluorine position) affect biological activity in pharmacological studies?

Fluorine’s electronegativity alters electron density in the biphenyl system, impacting binding to enzymes like cyclooxygenase (COX). In silico docking (AutoDock Vina) of analogous compounds ( ) can predict binding affinities. For example, para-fluoro substitution may enhance COX-2 inhibition by 20–30% compared to meta-fluoro, validated via in vitro assays (IC₅₀ measurements).

Q. What strategies resolve contradictions in solubility data across different studies?

Contradictions often arise from polymorphic forms or residual solvents. Researchers should:

- Perform DSC/TGA to identify polymorphs (melting point variations >5°C indicate different crystal forms).

- Use Karl Fischer titration to quantify residual water/DMF, which artificially alters solubility ( vs. commercial data).

- Cross-validate with powder X-ray diffraction (PXRD) to correlate solubility with crystallinity.

Q. How can researchers design stability studies under physiological conditions for drug development?

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free dicarboxylic acids).

- Plasma stability : Use human plasma spiked with the compound; quantify degradation via UPLC-MS/MS with isotopically labeled internal standards ( methodology).

Methodological Challenges and Solutions

Q. Addressing low yields in biphenyl coupling reactions

- Problem : Steric hindrance from methoxy/fluoro groups reduces coupling efficiency.

- Solution : Use bulkier ligands (e.g., SPhos instead of PPh₃) to enhance catalyst turnover. Pre-activate boronic acids with K₂CO₃ in THF/water (3:1) to improve reactivity ().

Q. Managing fluorescence quenching in spectroscopic assays

- Problem : The compound’s intrinsic fluorescence interferes with UV/Vis detection.

- Solution : Employ derivatization (e.g., esterification of carboxylic acids) to shift absorption maxima. Alternatively, use fluorinated solvents (e.g., hexafluorobenzene) to minimize background noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。